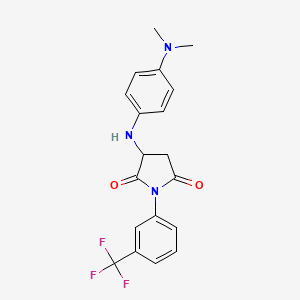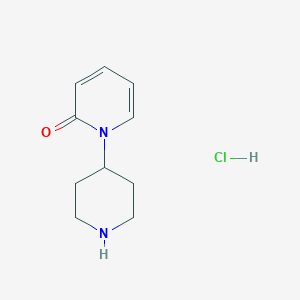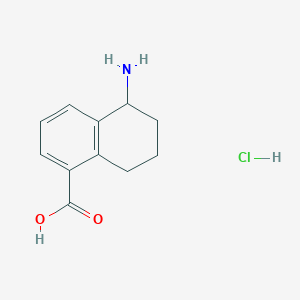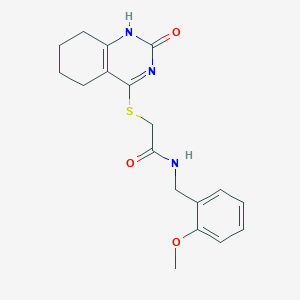
3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of multiple functional groups, including an amide, a secondary amine, and a trifluoromethyl group. While the specific compound is not directly mentioned in the provided papers, related structures and reactions can give insights into its potential characteristics and synthetic routes.
Synthesis Analysis
The synthesis of related pyrrolidine-2,5-dione derivatives often involves condensation reactions, as seen in the synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine . Similarly, pyrrolidine-2,4-diones can be acylated at C-3 to form 3-acyltetramic acids, with the most efficient protocol involving boron trifluoride–diethyl ether as a Lewis acid . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which can reveal the arrangement of atoms and the presence of features like hydrogen-bonded dimers . The molecular and crystal structure of a related compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has been investigated, showing a synclinal conformation of the terminal phenyl rings . These studies provide a foundation for predicting the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine-2,5-dione derivatives can be quite diverse. For instance, the synthesis of 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones involves a heterocyclization reaction with isocyanates . Additionally, the synthesis of various pyridine-2,4(1H,3H)-diones from condensation reactions has been reported . These reactions could provide insights into the types of chemical transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives can be influenced by their functional groups and molecular structure. For example, the presence of a trifluoromethyl group can affect the compound's lipophilicity and electronic properties . The fluorescently active bicyclic pyridinone compounds show longer absorption and emission wavelengths, suggesting potential applications as fluorescence probes . These properties are important for understanding the behavior of the compound in various environments and potential applications in fields like medicinal chemistry.
Case Studies
科学的研究の応用
Organic Synthesis and Heterocyclic Compound Development
Studies have explored the reactivity of similar compounds in forming heterocyclic derivatives, highlighting the utility of pyrrolidine-dione structures in synthesizing novel heterocycles. For instance, pyrrolidine-2,4-diones, prepared from α-amino acid esters, have been acylated to yield 3-acyltetramic acids, showcasing their versatility in organic transformations and potential in synthesizing bioactive molecules (Jones et al., 1990).
Material Science and Polymer Development
The synthesis and characterization of polyamides containing dimethylaminophenyl units indicate the relevance of such structures in developing photoactive materials. These compounds exhibit unique properties, such as fluorescence, which are valuable in material science for creating advanced materials with specific optical properties (Mallakpour & Rafiee, 2007).
特性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-24(2)14-8-6-13(7-9-14)23-16-11-17(26)25(18(16)27)15-5-3-4-12(10-15)19(20,21)22/h3-10,16,23H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEHDPVTTNNKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)
![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)
![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)
![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)
![2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)
